REACTION_CXSMILES
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[OH:1][C:2]1[CH:15]=[C:14]([O:16][CH2:17]CCCCCCC)[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].OC1C=C(O)C=CC=1C(C1C=CC=CC=1)=O.OC1C(C(C)(C)C)=CC(C)=CC=1N1N=C2C=CC(Cl)=CC2=N1.OC1C(C(C)(C)C)=CC(C(C)(C)C)=CC=1N1N=C2C=CC(Cl)=CC2=N1.OC1C=CC(C)=CC=1N1N=C2C=CC=CC2=N1.OC1C(C(CC)(C)C)=CC(C(CC)(C)C)=CC=1N1N=C2C=CC=CC2=N1.C(OC1C=CC=CC=1)(=O)C1C(=CC=CC=1)O.C(C1C=C(C(C)(C)C)C=CC=1C1C(C(C)(C)C)=C(O)C(C(C)(C)C)=CC=1C([O-])=O)(C)(C)C>>[OH:1][C:2]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]
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Name
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Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OCCCCCCCC
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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OC1=C(C=C(C=C1C(C)(C)C)C)N1N=C2C(=N1)C=CC(=C2)Cl
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Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=N1)C=CC(=C2)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1)C)N1N=C2C(=N1)C=CC=C2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1C(C)(C)CC)C(C)(C)CC)N1N=C2C(=N1)C=CC=C2
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
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Name
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2,4-di-t-butylphenyl-3,5-di-t-butyl-4-hydroxybenzoate
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)C1=C(C(=O)[O-])C=C(C(=C1C(C)(C)C)O)C(C)(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |